Cas no 54709-94-3 (5-Methylpyridazin-3(2H)-one)

5-Methylpyridazin-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 5-Methylpyridazin-3(2H)-one
- 3(2H)-Pyridazinone, 5-methyl-
- 5-Methyl-2H-pyridazin-3-one
- 5-Methyl-3(2H)-pyridazinone
- 4-methyl-1H-pyridazin-6-one
- 3-Hydroxy-5-methylpyridazine
- 3-Hydroxy-5-methyl-pyridazine
- 5-methylpyridazin-3-ol
- 5-methyl-2,3-dihydropyridazin-3-one
- 5-Methylpyrazinone
- NSC300284
- PubChem11016
- 5-Methylpyridazine-3-ol
- KSC495Q9R
- 5-methyl-2-hydropyridazin-3-one
- BCP22425
- SBB0
- AC-24525
- TS-01541
- DTXSID70316165
- EN300-97401
- 54709-94-3
- MFCD09743644
- UW6
- A7951
- SY031246
- AKOS006305100
- AM20100351
- NSC-300284
- W-203067
- SCHEMBL1150386
- CS-W000548
- FT-0685910
- s10201
- Z1198278270
- AKOS015842408
- DB-029175
-
- MDL: MFCD10698050
- インチ: 1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)
- InChIKey: MMDFKVYPOQFQHP-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C(C([H])=NN1[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 110.04800
- どういたいしつりょう: 110.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 41.5
じっけんとくせい
- 密度みつど: 1.22
- ゆうかいてん: 139-142°C
- 屈折率: 1.576
- PSA: 45.75000
- LogP: 0.07830
5-Methylpyridazin-3(2H)-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
5-Methylpyridazin-3(2H)-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Methylpyridazin-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6962854-0.05g |
5-methylpyridazin-3-ol |
54709-94-3 | 95% | 0.05g |
$19.0 | 2024-05-20 | |
abcr | AB242819-25 g |
5-Methyl-2H-pyridazin-3-one, 95%; . |
54709-94-3 | 95% | 25 g |
€379.90 | 2023-07-20 | |
Chemenu | CM102264-5g |
5-Methylpyridazin-3(2H)-one |
54709-94-3 | 97% | 5g |
$*** | 2023-03-31 | |
Enamine | EN300-97401-2.5g |
5-methylpyridazin-3-ol |
54709-94-3 | 95.0% | 2.5g |
$34.0 | 2025-03-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-357607A-100 mg |
3-Hydroxy-5-methyl-pyridazine, |
54709-94-3 | 100MG |
¥752.00 | 2023-07-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3586-10G |
5-Methylpyridazin-3(2H)-one |
54709-94-3 | 97% | 10g |
¥ 277.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31540-5g |
5-Methylpyridazin-3(2H)-one |
54709-94-3 | 5g |
¥286.0 | 2021-09-04 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031246-1g |
5-Methylpyridazin-3(2H)-one |
54709-94-3 | ≥98% | 1g |
¥36.00 | 2024-07-09 | |
Apollo Scientific | OR2216-10g |
5-Methyl-2H-pyridazin-3-one |
54709-94-3 | 98% | 10g |
£93.00 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ310-1g |
5-Methylpyridazin-3(2H)-one |
54709-94-3 | 97+% | 1g |
111.0CNY | 2021-08-03 |
5-Methylpyridazin-3(2H)-one 関連文献
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1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivativesHamish McNab J. Chem. Soc. Perkin Trans. 1 1983 1203
-
2. The reaction of Meldrum's acid with α-dicarbonyl monohydrazones: a new synthesis of pyridazin-3-onesHamish McNab,Ian Stobie J. Chem. Soc. Perkin Trans. 1 1982 1845
5-Methylpyridazin-3(2H)-oneに関する追加情報
Introduction to 5-Methylpyridazin-3(2H)-one (CAS No. 54709-94-3)
5-Methylpyridazin-3(2H)-one is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 54709-94-3, belongs to the pyridazine class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of a methyl group at the 5-position and a carbonyl group at the 3-position contributes to its unique reactivity and functionality, making it a valuable scaffold for drug discovery and synthetic chemistry.
The chemical structure of 5-Methylpyridazin-3(2H)-one consists of a six-membered ring containing two nitrogen atoms, with a methyl substituent attached to one of the carbon atoms and a carbonyl group linked to another. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The compound’s solubility profile, melting point, and spectroscopic characteristics (such as NMR and IR spectra) have been thoroughly characterized in academic literature, providing a solid foundation for further study.
In recent years, 5-Methylpyridazin-3(2H)-one has been explored as a key intermediate in the synthesis of various pharmacologically active agents. Its pyridazine core is a common motif in many drugs, including those used to treat neurological disorders, infectious diseases, and inflammatory conditions. The compound’s ability to serve as a precursor for more complex molecules has made it particularly attractive for medicinal chemists seeking to develop novel therapeutics.
One of the most compelling aspects of 5-Methylpyridazin-3(2H)-one is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, particularly cancer. Researchers have demonstrated that derivatives of pyridazine can modulate kinase activity by binding to specific ATP-binding sites. The methylpyridazinone derivative has shown promise in preclinical studies as a lead compound for kinase inhibitors, with modifications at the 3-position carbonyl group enhancing binding affinity and selectivity.
Moreover, 5-Methylpyridazin-3(2H)-one has been investigated for its antimicrobial properties. The structural features of this compound allow it to interact with bacterial enzymes and cellular components, disrupting essential metabolic processes. Studies have highlighted its efficacy against Gram-positive bacteria, making it a candidate for developing new antibiotics or antibiotic adjuvants. The growing threat of antibiotic resistance underscores the importance of exploring novel antimicrobial agents like 5-Methylpyridazin-3(2H)-one, which could complement existing therapies.
The synthesis of 5-Methylpyridazin-3(2H)-one involves multi-step organic reactions that highlight its synthetic utility. Common methods include condensation reactions between methyl-substituted hydrazines and α-haloketones or β-ketoesters under controlled conditions. Advances in catalytic systems have improved the efficiency and yield of these reactions, enabling scalable production for research purposes. Additionally, computational chemistry approaches have been employed to optimize synthetic routes by predicting reaction outcomes and minimizing unwanted byproducts.
Recent advancements in drug design have leveraged 5-Methylpyridazin-3(2H)-one as a scaffold for structure-based drug development. High-throughput screening (HTS) campaigns have identified derivatives with enhanced biological activity, while computational modeling has helped rationalize binding interactions at target proteins. These efforts have led to the discovery of compounds with improved pharmacokinetic profiles, including better solubility and reduced toxicity. Such findings underscore the enduring relevance of 5-Methylpyridazin-3(2H)-one in modern medicinal chemistry.
The role of 5-Methylpyridazin-3(2H)-one extends beyond small-molecule drug development into materials science applications. Its ability to form coordination complexes with metal ions has been exploited in designing functional materials for catalysis and sensing applications. The coordination geometry influenced by the nitrogen-rich environment allows for precise tuning of electronic properties, making these complexes useful in catalytic transformations and electrochemical devices.
In conclusion, 5-Methylpyridazin-3(2H)-one (CAS No. 54709-94-3) represents a structurally intriguing compound with significant potential across multiple domains of chemical research. Its applications in pharmaceuticals, particularly as a precursor for kinase inhibitors and antimicrobial agents, highlight its importance in addressing contemporary challenges in medicine. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the utility of this compound is expected to expand further, reinforcing its status as a cornerstone molecule in both academic and industrial research settings.
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